

A Technical Guide to the Spectral Analysis of 4-Benzyloxyanisole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Benzyloxyanisole

Cat. No.: B189286

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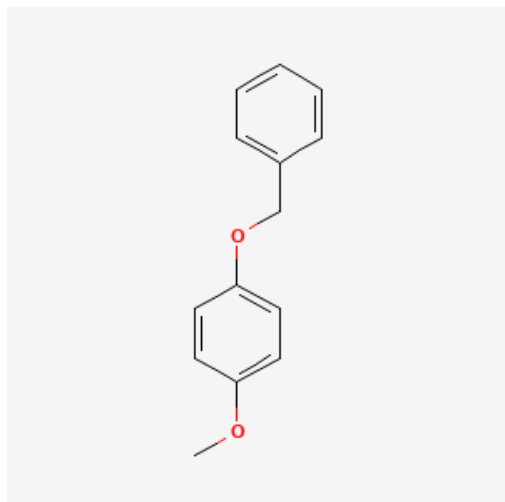
For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Benzyloxyanisole** (CAS 6630-18-8). Detailed experimental protocols and tabulated spectral data are presented to support compound identification, characterization, and quality control in research and development settings.

Chemical Structure

IUPAC Name: 1-methoxy-4-(phenylmethoxy)benzene[1] Molecular Formula: C₁₄H₁₄O₂[1]

Molecular Weight: 214.26 g/mol [1]



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. The ^1H and ^{13}C NMR spectra of **4-Benzyloxylanisole** provide definitive information about its proton and carbon framework.

The ^1H NMR spectrum confirms the presence of all 14 protons in the molecule, corresponding to the methoxy group, the benzylic methylene bridge, and the two distinct aromatic rings.

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.43-7.28	m	5H	-	Phenyl group protons (C_6H_5)
6.90	d	2H	9.2	Aromatic protons ortho to OCH_2
6.82	d	2H	8.8	Aromatic protons ortho to OCH_3
4.99	s	2H	-	Benzylic protons ($-\text{OCH}_2\text{Ph}$)
3.74	s	3H	-	Methoxy protons ($-\text{OCH}_3$)
Solvent: CDCl_3 , Instrument Frequency: 400 MHz				

The ^{13}C NMR spectrum shows 10 distinct signals, consistent with the molecular symmetry of **4-Benzyloxylanisole**.

Chemical Shift (δ) ppm	Assignment
154.0	Aromatic C-O (para to OCH ₃)
153.0	Aromatic C-O (para to OCH ₂)
137.4	Aromatic C (quaternary, C ₆ H ₅)
128.6	Aromatic CH (ortho, C ₆ H ₅)
127.9	Aromatic CH (meta, C ₆ H ₅)
127.5	Aromatic CH (para, C ₆ H ₅)
115.9	Aromatic CH (ortho to OCH ₂)
114.7	Aromatic CH (ortho to OCH ₃)
70.8	Benzylic Carbon (-OCH ₂ Ph)
55.7	Methoxy Carbon (-OCH ₃)
Solvent: CDCl ₃ , Instrument Frequency: 100 MHz	

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **4-Benzyloxylanisole** based on the absorption of infrared radiation.

The spectrum is characterized by strong absorptions corresponding to aromatic C-H, aliphatic C-H, C=C aromatic, and C-O ether linkages.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium	Aliphatic C-H Stretch (CH ₂ and CH ₃)
1600-1585	Strong	Aromatic C=C Ring Stretch
1500-1400	Strong	Aromatic C=C Ring Stretch
~1240	Strong	Aryl-O-C Asymmetric Stretch (Aryl Ether)
~1040	Strong	Aryl-O-C Symmetric Stretch & Alkyl-O-C Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation.

The electron ionization (EI) mass spectrum of **4-Benzyloxylanisole** is expected to show a prominent molecular ion peak and characteristic fragment ions resulting from the cleavage of the ether bonds.

m/z (Mass/Charge)	Proposed Fragment Ion	Structure
214	Molecular Ion [M] ⁺	[C ₁₄ H ₁₄ O ₂] ⁺
123	[M - C ₇ H ₇] ⁺ (Loss of benzyl radical)	[CH ₃ O-C ₆ H ₄ -O] ⁺
91	[C ₇ H ₇] ⁺ (Benzyl cation)	[C ₆ H ₅ CH ₂] ⁺
77	[C ₆ H ₅] ⁺ (Phenyl cation)	[C ₆ H ₅] ⁺

The most characteristic fragmentation is the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (m/z 91), which is often the base peak.

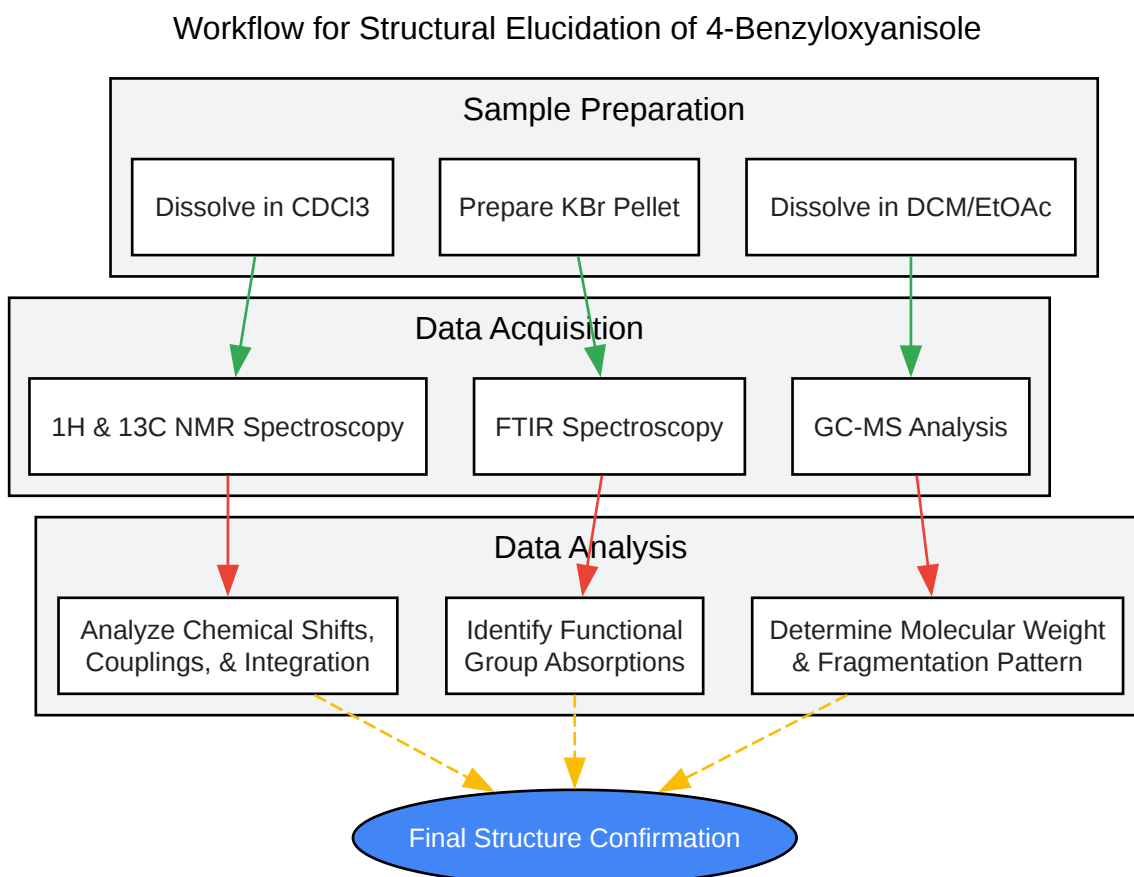
Experimental Protocols

The following are standard methodologies for acquiring the spectral data presented.

- Sample Preparation: Accurately weigh 5-10 mg of **4-Benzylloxylanisole**.
- Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer: Transfer the solution into a 5 mm NMR tube.
- Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature. Standard pulse programs are used for data acquisition.
- Sample Preparation: Grind 1-2 mg of **4-Benzylloxylanisole** with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of an empty sample holder is recorded first.
- Sample Preparation: Prepare a dilute solution of **4-Benzylloxylanisole** (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Injection: Inject a small volume (e.g., 1 μL) of the solution into the gas chromatograph (GC) inlet.
- Chromatography: The sample is vaporized and separated on a capillary column (e.g., DB-5MS). A typical temperature program would be: hold at 60°C for 1 min, then ramp to 300°C at $10^\circ\text{C}/\text{min}$.
- Ionization & Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized using electron ionization (EI) at 70 eV. The mass analyzer scans a mass range (e.g., m/z 50-500) to detect the molecular ion and its fragments.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis and structural confirmation of **4-Benzyloxyanisole**.



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Caption: Logical workflow for the spectral analysis of **4-Benzyloxyanisole**.

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References

- 1. 4-Benzyloxyanisole | C₁₄H₁₄O₂ | CID 138794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 4-Benzyloxyanisole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189286#spectral-data-of-4-benzyloxyanisole-nmr-ir-ms]

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